1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol
Overview
Description
“1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol” is a chemical compound with the IUPAC name 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanol . It has a molecular weight of 202.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-4,11H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemistry and Properties
The chemistry and properties of compounds similar to 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol are well-documented, with a particular focus on the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. These compounds are notable for their diverse preparation procedures, properties, and their ability to form various complex compounds. They exhibit important properties like spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential interest for further investigation, including unknown analogues of the target compound (Boča, Jameson, & Linert, 2011).
Synthetic Utilities
The synthetic routes for derivatives of similar chemical structures emphasize the importance of this compound in medicinal chemistry, showcasing its versatility in creating compounds with significant biological applications. The utility of such compounds in synthesizing benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines indicates a broad scope for chemical manipulation and potential drug development (Ibrahim, 2011).
Biological and Medicinal Significance
Thiazole derivatives, including structures similar to this compound, are highlighted for their extensive pharmacological activities. These derivatives are crucial in developing new compounds that exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. The versatility of imidazo[2,1-b]thiazole as a promising moiety reflects in its inclusion in therapeutic agents, underscoring its potential for developing clinically viable candidates with diverse pharmacological activities (Shareef, Khan, Babu, & Kamal, 2019).
Environmental and Industrial Applications
Exploring the environmental fate and impact of compounds related to this compound, such as ionic liquids, is crucial for predicting and controlling their use in industrial applications. The ability of these compounds to dissolve various biopolymers makes them attractive for scaled-up industrial utilization. However, comprehensive toxicity information is necessary to ensure their safe application, emphasizing the need for detailed toxicological assessment before large-scale industrial use (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGXXCGFMEHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2N1C=CS2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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